Etoposide phosphate

Catalog No.
S548618
CAS No.
117091-64-2
M.F
C29H33O16P
M. Wt
668.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etoposide phosphate

CAS Number

117091-64-2

Product Name

Etoposide phosphate

IUPAC Name

[4-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate

Molecular Formula

C29H33O16P

Molecular Weight

668.5 g/mol

InChI

InChI=1S/C29H33O16P/c1-11-38-9-20-27(42-11)23(30)24(31)29(43-20)44-25-14-7-17-16(40-10-41-17)6-13(14)21(22-15(25)8-39-28(22)32)12-4-18(36-2)26(19(5-12)37-3)45-46(33,34)35/h4-7,11,15,20-25,27,29-31H,8-10H2,1-3H3,(H2,33,34,35)/t11-,15?,20-,21-,22+,23-,24-,25?,27-,29+/m1/s1

InChI Key

LIQODXNTTZAGID-OCBXBXKTSA-N

SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMY 40481-30, BMY-40481, BMY-40481-30, Etophos, Etopofos, Etopophos, etoposide phosphate

Canonical SMILES

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Isomeric SMILES

C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OP(=O)(O)O)OC)O)O

Description

The exact mass of the compound Etoposide phosphate is 668.15062 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of furonaphthodioxole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Similar to etoposide, etoposide phosphate disrupts cancer cell division by inhibiting topoisomerase II, an enzyme essential for DNA replication. This leads to DNA damage and ultimately cell death [1]. Current research explores the specific ways etoposide phosphate interacts with topoisomerase II compared to etoposide, aiming to optimize its effectiveness.

Source

[1] Etoposide Phosphate for Injection. (n.d.). [Hersteller:] Baxter International Inc. ()

Prodrug Strategy

Etoposide phosphate is a prodrug, meaning it requires conversion into its active form (etoposide) within the body. This conversion is mediated by phosphatases, enzymes naturally present in cells. The rationale behind this approach is to improve the drug's delivery and therapeutic profile.

Research in this area investigates:

  • Whether etoposide phosphate offers advantages in targeting cancer cells compared to etoposide due to its prodrug nature.
  • The potential for reduced side effects associated with etoposide, as the prodrug might minimize exposure of healthy tissues to the active drug.

Clinical Trials

Etoposide phosphate has undergone clinical trials primarily for small cell lung cancer. These studies compare its efficacy and safety to those of etoposide when used in combination with other chemotherapy drugs.

Source

[2] Vaporciyan, AA, et al. (2013). Phase III trial of etoposide phosphate plus cisplatin versus etoposide plus cisplatin in patients with previously untreated extensive-stage small-cell lung cancer (ETOP): final results of an intergroup trial (INTACT-01). Journal of Thoracic Oncology, 8(6), 714-722. ()

Current research directions include:

  • Exploring the effectiveness of etoposide phosphate against other cancer types.
  • Developing optimal dosing regimens for different treatment scenarios.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.7

Exact Mass

668.15062

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

528XYJ8L1N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

NCI Cancer Drugs

Drug: Abve
Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate
ABVE is used to treat: Hodgkin lymphoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Etoposide Phosphate is a phosphate salt of a semisynthetic derivative of podophyllotoxin. Etoposide binds to the enzyme topoisomerase II, inducing double-strand DNA breaks, inhibiting DNA repair, and resulting in decreased DNA synthesis and tumor cell proliferation. Cells in the S and G2 phases of the cell cycle are most sensitive to this agent. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Hu JL, Xu G, Lei L, Zhang WL, Hu Y, Huang AL, Cai XF. Etoposide phosphate enhances the acetylation level of translation elongation factor 1A in PLC5 cells. Z Naturforsch C. 2012 May-Jun;67(5-6):327-30. PubMed PMID: 22888539.
2: Lindsay H, Gaynon P. Anaphylactic reaction to etoposide phosphate. Pediatr Blood Cancer. 2012 Oct;59(4):765. doi: 10.1002/pbc.24183. Epub 2012 Apr 22. PubMed PMID: 22522419.
3: Collier K, Schink C, Young AM, How K, Seckl M, Savage P. Successful treatment with etoposide phosphate in patients with previous etoposide hypersensitivity. J Oncol Pharm Pract. 2008 Mar;14(1):51-5. PubMed PMID: 18337441.
4: Levitt NC, Propper DJ, Madhusudan S, Braybrooke JP, Echeta C, Te Poele R, Davies SL, Flanagan E, Hickson ID, Joel S, Ganesan TS. Pharmacokinetically guided phase I trial of topotecan and etoposide phosphate in recurrent ovarian cancer. Br J Cancer. 2005 Jul 11;93(1):60-9. PubMed PMID: 15956976; PubMed Central PMCID: PMC2361471.
5: Marigny K, Aubin F, Burgot G, Le Gall E, Gandemer V. Particular cutaneous side effects with etoposide-containing courses: is VP16 or etoposide phosphate responsible? Cancer Chemother Pharmacol. 2005 Mar;55(3):244-50. Epub 2004 Nov 4. PubMed PMID: 15526203.
6: Ragozina NY, Pütz M, Heissler S, Faubel W, Pyell U. Quantification of etoposide and etoposide phosphate in human plasma by micellar electrokinetic chromatography and near-field thermal lens detection. Anal Chem. 2004 Jul 1;76(13):3804-9. PubMed PMID: 15228358.
7: Braybrooke JP, Levitt NC, Joel S, Davis T, Madhusudan S, Turley H, Wilner S, Harris AL, Talbot DC. Pharmacokinetic study of cisplatin and infusional etoposide phosphate in advanced breast cancer with correlation of response to topoisomerase IIalpha expression. Clin Cancer Res. 2003 Oct 15;9(13):4682-8. PubMed PMID: 14581337.
8: Kim KY, Cho YJ, Jeon GA, Ryu PD, Myeong JN. Membrane-bound alkaline phosphatase gene induces antitumor effect by G2/M arrest in etoposide phosphate-treated cancer cells. Mol Cell Biochem. 2003 Oct;252(1-2):213-21. PubMed PMID: 14577595.
9: Dorr RT, Briggs A, Kintzel P, Meyers R, Chow HH, List A. Comparative pharmacokinetic study of high-dose etoposide and etoposide phosphate in patients with lymphoid malignancy receiving autologous stem cell transplantation. Bone Marrow Transplant. 2003 Apr;31(8):643-9. PubMed PMID: 12692603.
10: Demperio VL. Determination of etoposide phosphate intermediates by gradient liquid chromatography using postcolumn derivatization with cuprammonium hydroxide. J Chromatogr A. 2002 Apr 5;952(1-2):283-7. PubMed PMID: 12064540.

Explore Compound Types